molecular formula C28H22O B15214698 2,2,4,5-Tetraphenyl-2,3-dihydrofuran CAS No. 1056-32-2

2,2,4,5-Tetraphenyl-2,3-dihydrofuran

Katalognummer: B15214698
CAS-Nummer: 1056-32-2
Molekulargewicht: 374.5 g/mol
InChI-Schlüssel: OXBLNNPQFDPAGI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2,4,5-Tetraphenyl-2,3-dihydrofuran is a heterocyclic compound with the molecular formula C28H22O and a molecular weight of 374.47 g/mol . It belongs to the class of furans, which are characterized by a five-membered aromatic ring containing one oxygen atom. This compound is notable for its four phenyl groups attached to the furan ring, which significantly influence its chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4,5-Tetraphenyl-2,3-dihydrofuran typically involves multi-step reactions. One common method includes the use of samarium diiodide in tetrahydrofuran with N,N,N,N,N,N-hexamethylphosphoric triamide for 2 hours under heating conditions . Another method involves a multi-step reaction starting with benzene under irradiation followed by treatment with potassium tert-butoxide .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,4,5-Tetraphenyl-2,3-dihydrofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce various dihydrofuran derivatives.

Wissenschaftliche Forschungsanwendungen

2,2,4,5-Tetraphenyl-2,3-dihydrofuran has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2,2,4,5-Tetraphenyl-2,3-dihydrofuran involves its interaction with molecular targets through its phenyl groups and furan ring. These interactions can influence various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but they likely involve interactions with enzymes and receptors in biological systems .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,2,4,5-Tetraphenyl-2,3-dihydrofuran is unique due to its specific arrangement of phenyl groups and the presence of the dihydrofuran ring. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

1056-32-2

Molekularformel

C28H22O

Molekulargewicht

374.5 g/mol

IUPAC-Name

2,2,4,5-tetraphenyl-3H-furan

InChI

InChI=1S/C28H22O/c1-5-13-22(14-6-1)26-21-28(24-17-9-3-10-18-24,25-19-11-4-12-20-25)29-27(26)23-15-7-2-8-16-23/h1-20H,21H2

InChI-Schlüssel

OXBLNNPQFDPAGI-UHFFFAOYSA-N

Kanonische SMILES

C1C(=C(OC1(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.